![molecular formula C18H17ClN2O5S B2773264 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one CAS No. 303145-49-5](/img/structure/B2773264.png)
1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one
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Description
1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one is a useful research compound. Its molecular formula is C18H17ClN2O5S and its molecular weight is 408.85. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Properties
Pilard et al. (2001) explored the electrochemical reduction of compounds similar to 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one, focusing on the long-lived electrogenerated radical anions. These anions do not undergo classic cleavage reactions due to the presence of electron-withdrawing nitro and cyano substituents, resulting in products like p-nitrophenolate (Pilard et al., 2001).
Crystal and Molecular Structures
Sridhar et al. (2002) examined the structures of compounds structurally related to the target chemical. These compounds exhibit nonlinear optical (NLO) properties, with C-N bonds showing pseudo double bond characteristics. This research highlights the potential of such compounds in optoelectronics (Sridhar et al., 2002).
Reaction with Singlet Oxygen
Stensaas et al. (2006) studied the singlet oxygen photooxidations of compounds including 1-[(4-nitrophenyl)sulfonyl]-2,3-dimethyl-2-butene. The findings provide insights into the reactions of vinyl sulfides with singlet oxygen, which is significant for understanding the chemical behavior of such compounds under various conditions (Stensaas et al., 2006).
Synthesis and Spectral Properties
Ahmed et al. (2007) synthesized several arylideneacetophenones, including compounds related to 1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one. Their UV, IR, 1H NMR, and 13C NMR spectral data provide crucial information for the characterization of such compounds (Ahmed et al., 2007).
properties
IUPAC Name |
(E)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-3-(dimethylamino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c1-20(2)10-9-18(22)13-3-8-17(21(23)24)14(11-13)12-27(25,26)16-6-4-15(19)5-7-16/h3-11H,12H2,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCIDUWGWXQCIN-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(((4-Chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-3-(dimethylamino)-2-propen-1-one |
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